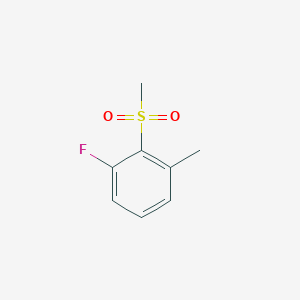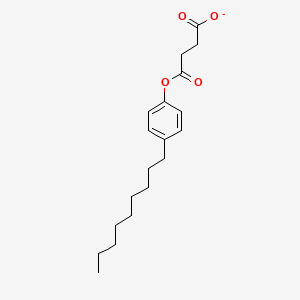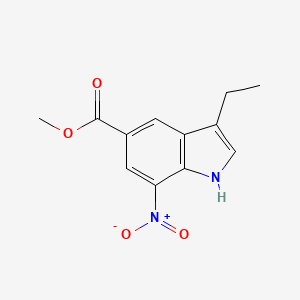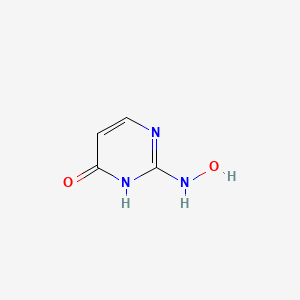![molecular formula C15H19NOS B14220189 2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole CAS No. 830321-09-0](/img/structure/B14220189.png)
2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features an oct-1-en-1-yl group attached to the sulfur atom, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a sulfur source. One common method involves the use of 2-aminophenol and oct-1-en-1-yl thiol in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP). The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under argon atmosphere with blue LED irradiation for 24 hours .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and efficiency. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used. For instance, palladium complexes of dendronized amine polymers have been utilized to catalyze the reaction between 2-aminophenol and aldehydes .
Chemical Reactions Analysis
Types of Reactions
2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzoxazole derivatives.
Scientific Research Applications
2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its biological activities are being explored for potential therapeutic applications, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzothiazole
- 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine
- 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole
Uniqueness
2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole is unique due to its specific structural features, such as the oct-1-en-1-yl group attached to the sulfur atom. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other benzoxazole derivatives .
Properties
CAS No. |
830321-09-0 |
|---|---|
Molecular Formula |
C15H19NOS |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
2-oct-1-enylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H19NOS/c1-2-3-4-5-6-9-12-18-15-16-13-10-7-8-11-14(13)17-15/h7-12H,2-6H2,1H3 |
InChI Key |
OTWYSPQHQDCYCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CSC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)


![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)


![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)


